[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOJMQKGNXNBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diamines
Cyclization of 1,4-diamines via intramolecular nucleophilic substitution forms the pyrrolidine ring. For example, 1,4-dibromobutane reacts with ammonia under high-pressure conditions to yield pyrrolidine. This method, however, requires stringent temperature control (80–100°C) and prolonged reaction times (12–24 hours).
Reductive Amination of γ-Ketoamines
Reductive amination of γ-ketoamines using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature offers higher stereoselectivity. This approach avoids harsh conditions and achieves yields exceeding 70%.
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Diamine Cyclization | 1,4-Dibromobutane | NH₃, 80°C, 24h | 55–60 | |
| Reductive Amination | γ-Ketoamine | NaBH₃CN, MeOH, RT, 6h | 70–75 |
Nitrogen Functionalization: Benzyl and Ethyl Groups
The nitrogen atom undergoes sequential alkylation to introduce benzyl and ethyl groups.
Stepwise Alkylation
-
Benzylation : Treat pyrrolidine with benzyl bromide (1.2 equiv) in tetrahydrofuran (THF) at 0°C, using potassium carbonate (K₂CO₃) as a base. Reaction completion occurs within 4 hours, yielding N-benzylpyrrolidine.
-
Ethylation : React N-benzylpyrrolidine with ethyl iodide (1.1 equiv) in dimethylformamide (DMF) at 50°C for 8 hours. Triethylamine (TEA) neutralizes liberated HBr, achieving 85% conversion to N-benzyl-N-ethylpyrrolidine.
Reductive Amination
A one-pot reductive amination using benzaldehyde and ethylamine in the presence of NaBH₃CN streamlines the process. This method reduces reaction time to 6 hours but requires stoichiometric control to prevent over-alkylation.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Tosylate Displacement | TsCl, Ethylenediamine, TFA | CH₃CN, 80°C, 12h | 65–70 |
| HATU Coupling | HATU, DIPEA, LiAlH₄ | DMF, RT, 18h | 75–80 |
Stereochemical Control
The compound exists as (S)- and (R)-enantiomers, necessitating chiral synthesis or resolution.
Asymmetric Hydrogenation
Hydrogenate a prochiral enamine precursor using a ruthenium-BINAP catalyst. This method achieves enantiomeric excess (ee) >95% but requires high-pressure H₂ (50 psi).
Chiral Resolution
Separate racemic mixtures via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). This post-synthesis approach ensures >99% ee but increases production costs.
Industrial-Scale Optimization
Scale-up challenges include exothermic reactions and purification efficiency.
Continuous Flow Reactors
Perform alkylation and amination steps in continuous flow systems at 10 L/min. This reduces reaction times by 40% and improves heat dissipation.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary and secondary amines in the molecule are susceptible to alkylation or acylation under specific conditions.
Key Reactions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (e.g., DMF) yields quaternary ammonium salts.
Example: -
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.
Example:Conditions: Triethylamine (TEA) as a base, dichloromethane (DCM), 0–25°C .
Oxidation and Reduction
The tertiary amine and benzyl group participate in redox reactions.
Oxidation:
-
Tertiary Amine Oxidation : Using strong oxidants like HO or mCPBA generates N-oxide derivatives.
-
Benzyl Group Oxidation : Catalytic hydrogenation (H, Pd/C) reduces the benzyl group to a cyclohexyl moiety .
Reduction:
-
Nitro Group Reduction : If present in derivatives, nitro groups are reduced to amines using SnCl/HCl or H/Raney Ni .
Nucleophilic Substitution
The aminoethyl side chain participates in nucleophilic substitutions.
Example Reaction:
Reaction with triflate esters (e.g., methyl triflate) forms substituted amines:
Conditions: Anhydrous DCM, −20°C to 25°C, 2–4 hours .
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring-opening in the presence of strong acids (e.g., HSO) to form linear diamines .
Metal Complexation
The amine groups act as ligands for transition metals (e.g., Cu, Ni), forming coordination complexes.
Example:
Conditions: Methanol/water, 25°C .
Schiff Base Formation
Reaction with aldehydes/ketones (e.g., benzaldehyde) produces Schiff bases:
Conditions: Ethanol, reflux, 4–6 hours .
Comparative Reactivity Table
Research Findings
-
Pharmacological Relevance : Derivatives of this compound exhibit affinity for histamine H receptors (HR), with pK values up to 8.5 .
-
Steric Effects : Bulky substituents on the amine (e.g., isopropyl) reduce intrinsic activity (α) in receptor binding assays .
-
Synthetic Flexibility : The aminoethyl side chain enables modular derivatization for drug-discovery applications .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides or ketones.
- Reduction : Can be reduced to more saturated derivatives.
- Substitution Reactions : The amino and benzyl groups can engage in nucleophilic substitution reactions.
Biology
In biological research, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine has shown potential as:
- A ligand in biochemical assays, indicating its role in receptor interactions.
- Neurotransmitter Modulation : It may influence neurotransmitter systems, which could have implications for mood regulation and cognitive functions.
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Significant binding affinity to serotonin receptors has been observed, suggesting potential applications in treating mood disorders.
- Anti-inflammatory Effects : In vitro studies have shown that it inhibits pro-inflammatory cytokine production in macrophages, indicating therapeutic potential for autoimmune diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against Gram-positive bacteria, positioning it as a candidate for addressing antibiotic resistance.
Study 1: Neurotransmitter Receptor Interaction
A study focused on the binding affinity of this compound to various neurotransmitter receptors. Results indicated significant binding to serotonin receptors, highlighting its potential role in treating mood disorders.
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that this compound inhibits pro-inflammatory cytokine production in macrophages. This suggests a mechanism by which it could mitigate inflammatory responses, emphasizing its therapeutic potential in autoimmune diseases.
Study 3: Antimicrobial Activity
Research conducted on bacterial strains showed that the compound exhibited inhibitory effects against Gram-positive bacteria, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Core Structural Modifications
The following table highlights key structural analogs and their differences:
Key Observations :
- Substituent Complexity: The primary compound distinguishes itself with a 2-aminoethyl group, introducing additional hydrogen-bonding capacity compared to analogs like 1-Benzyl-N-ethylpyrrolidin-3-amine .
- Stereochemical Variations : The (R)-enantiomer of N-Benzyl-N-ethylpyrrolidin-3-amine (CAS: 1353995-22-8) demonstrates the importance of chirality in biological activity, though specific data for the primary compound’s enantiomers are unavailable .
Functional Group Variations
- Heterocyclic Modifications : Compounds like 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine (CAS: 1154227-93-6) replace the benzyl group with a benzothiophene-pyridinyl system, increasing aromatic surface area and altering electronic properties .
- Halogenated Derivatives : 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (CAS: 1872936-37-2) introduces a bromine atom, which may enhance binding affinity in halogen-bonding scenarios .
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is a complex organic molecule notable for its intricate structure, which includes a pyrrolidine ring, an amine group, and a benzyl moiety. This unique configuration allows it to interact with various biological systems, making it a subject of interest in pharmacological research. Its potential applications span across medicinal chemistry, neuropharmacology, and biochemical studies.
Interaction with Neurotransmitter Systems
The biological activity of This compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
The mechanism of action involves binding to specific receptors or enzymes, influencing their activity and subsequently altering physiological responses. This interaction can lead to enhanced synaptic transmission or modulation of neurotransmitter release, making it a candidate for further investigation in treating neurological disorders.
Structure–Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) models have been employed to predict how variations in the compound's structure affect its biological efficacy and safety. The presence of the aminoethyl side chain enhances its binding affinity and selectivity towards certain biological targets.
Comparative Analysis with Similar Compounds
| Compound | Structure Complexity | Neurotransmitter Interaction | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Yes | Possible |
| Phenylethylamine | Low | Yes | No |
| Benzylamine | Medium | Some | No |
| Pyrrolidine Derivatives | Varies | Yes | Varies |
This table illustrates that This compound has a high structural complexity compared to simpler compounds, potentially leading to enhanced biological activity due to its multifaceted interactions within biological systems.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits significant activity against various cell lines. For instance, it showed promising results in modulating cell proliferation and apoptosis in neuroblastoma cells, indicating its potential as an anticancer agent.
In Vivo Studies
Animal studies have indicated that this compound may possess anti-inflammatory properties. It was tested in models of induced inflammation where it demonstrated a reduction in paw edema and inflammatory markers, suggesting therapeutic potential in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine, and how do catalytic systems improve reaction efficiency?
- Methodological Answer : A common approach involves palladium-catalyzed hydroamination, which facilitates the formation of allylamine intermediates. For example, Pd catalysts enable regioselective addition to unsaturated bonds, as demonstrated in the synthesis of structurally similar amines . Fe(acac)₃-catalyzed one-pot reactions (e.g., β-lactam derivatives) can also be adapted for pyrrolidine scaffolds, offering high yields under mild conditions .
Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC/GC : Use ammonium acetate buffer (pH 6.5) for reverse-phase HPLC to assess purity, as described in pharmacopeial assays for related amines .
- NMR/FTIR : ¹H/¹³C NMR confirms regiochemistry, while IR identifies functional groups like secondary amines.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. How do solvent choices influence the synthesis of pyrrolidine-based amines like this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in SN2 reactions, while ethereal solvents (THF) stabilize Grignard intermediates. Residual solvent analysis via GC-MS is critical, as outlined in pharmacopeial guidelines .
Advanced Research Questions
Q. How can computational docking studies guide the optimization of this compound derivatives for target-specific binding?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like GPCRs or enzymes. For example, Bommeraa et al. used docking to prioritize 4-chlorophenoxy derivatives with enhanced steric complementarity . Pair docking results with MD simulations to assess dynamic interactions.
Q. What experimental strategies address contradictions in spectroscopic data during the synthesis of pyrrolidine derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen environments in complex mixtures.
- X-ray Crystallography : Resolve ambiguous stereochemistry, as seen in combinatorial chemistry workflows .
Q. How can machine learning (ML) optimize reaction parameters for synthesizing this compound?
- Methodological Answer : Platforms like LabMate.AI integrate ML with robotic synthesis to iteratively refine conditions (e.g., temperature, catalyst loading). For Ugi reactions, ML models trained on historical data reduced optimization cycles by 40% .
Q. What are the safety protocols for handling reactive intermediates during the synthesis of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods for volatile amines (e.g., allylamine derivatives) .
- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure, as recommended in SDS for structurally similar compounds .
- Emergency Procedures : Neutralize spills with citric acid (for bases) and consult SDS-specific first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
